1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:2 in which the 1- and 2-acyl groups are specified as (9Z)-hexadecenoyl and (11Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a cis-vaccenic acid and a palmitoleic acid.
Scientific Research Applications
Lipid-Linked Desaturation in Plant Microsomal Membranes
Research demonstrates that 1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine analogues can be used to study lipid-linked desaturation in plant microsomal membranes. Ether-analogous substrates were synthesized, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro desaturation studies in sunflower microsomal membranes. This research offers insights into the lipid desaturation process in plants (Sperling & Heinz, 1993).
Effects on Exocrine Secretory Glands
A study on guinea pig isolated parotid gland and exocrine pancreatic lobules examined the effects of analogues of 1-O-(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine. These compounds, including 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, showed significant stimulation of amylase release, mimicking the effects of acetylcholine. This suggests potential applications in understanding the functioning of exocrine glands (Söling, Eibl, & Fest, 1984).
Neurotrophic Effects
Compounds including 1-0-(9Z-octadecenoyl)-2-O-(8Z,11Z-octadecadienoyl)-sn-glycero-3-phosphorylcholine were isolated from Bombycis corpus and were found to exert neurotrophic effects by stimulating NGF synthesis in astrocytes. This highlights a potential application in neurological research and therapy (Kwon et al., 2003).
Lipid-Membrane Interactions
A study utilizing a pH modulation sensing platform explored interactions between small molecules and lipid membranes, employing lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine. This research aids in understanding drug-lipid interactions, crucial for drug development and analysis (Huang et al., 2013).
Structural Studies of Phospholipid Bilayers
Investigations into the structural properties of phospholipid bilayers using compounds like 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine have provided insights into hydrocarbon chain packing and molecular motion in membranes. Such studies are essential for understanding membrane dynamics and their implications in biological systems (Barton & Gunstone, 1975).
Properties
Molecular Formula |
C42H80NO8P |
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Molecular Weight |
758.1 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h16-19,40H,6-15,20-39H2,1-5H3/b18-16-,19-17-/t40-/m1/s1 |
InChI Key |
JUVGBPLHSDPAMK-JSLHZOBYSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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